An In-Depth Technical Guide to Benzofuran-5-ylmethanesulfonyl Chloride and its Analogs for Advanced Research
An In-Depth Technical Guide to Benzofuran-5-ylmethanesulfonyl Chloride and its Analogs for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of Benzofuran-5-ylmethanesulfonyl chloride, a specialized reagent for chemical synthesis. Initial analysis reveals a significant lack of specific published data for this compound, distinguishing it from its more common structural analog, Benzofuran-5-sulfonyl chloride. This guide will first clarify the structural distinctions and then provide a comprehensive overview of the known analog as a reference point. Furthermore, it will delineate a scientifically grounded, proposed synthesis for Benzofuran-5-ylmethanesulfonyl chloride and discuss the versatile applications of the benzofuran scaffold in medicinal chemistry.
Part 1: Compound Identification and Physicochemical Properties
A critical distinction must be made between the requested compound, Benzofuran-5-ylmethanesulfonyl chloride , and the commercially available Benzofuran-5-sulfonyl chloride . The key difference lies in a methylene (-CH2-) spacer group present in the former, which separates the benzofuran ring from the sulfonyl chloride moiety. This structural nuance significantly impacts the compound's reactivity and nomenclature.
Due to the absence of specific data for Benzofuran-5-ylmethanesulfonyl chloride, we present the detailed properties of its well-documented analog, Benzofuran-5-sulfonyl chloride, as a baseline for understanding.
Table 1: Physicochemical Properties of Benzofuran-5-sulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 869885-60-9 | [1][2] |
| Molecular Formula | C₈H₅ClO₃S | [1] |
| Molecular Weight | 216.64 g/mol | [1] |
| Appearance | White to yellow-green solid | |
| Purity | ≥95% | |
| Storage Conditions | 2-8°C under an inert atmosphere | |
| InChI Key | DXQKXPTYOGEXEN-UHFFFAOYSA-N |
Part 2: Synthesis and Reactivity
While a validated protocol for Benzofuran-5-ylmethanesulfonyl chloride is not available in the literature, a plausible synthetic pathway can be designed based on established organic chemistry principles. The reactivity of the target molecule is primarily dictated by the sulfonyl chloride group, a potent electrophile.
Proposed Synthesis of Benzofuran-5-ylmethanesulfonyl Chloride
The most logical approach to synthesizing the target compound is a two-step process starting from a suitable benzofuran precursor. This involves the formation of a thiol followed by oxidative chlorination.
Step 1: Synthesis of the Thiol Intermediate (Benzofuran-5-ylmethanethiol)
This step would likely begin with (2,3-dihydro-1-benzofuran-5-yl)methanol. The alcohol can be converted to a good leaving group (e.g., a tosylate or a halide) and then displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the corresponding thiol.
Step 2: Oxidative Chlorination
The resulting Benzofuran-5-ylmethanethiol can then be converted to the desired sulfonyl chloride. Modern methods for this transformation are efficient and avoid the use of harsh reagents like gaseous chlorine.[3] A highly effective method involves the direct oxidative chlorination of the thiol.[4][5]
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of the target molecule.
Reactivity of the Sulfonyl Chloride Group
The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6] This makes it susceptible to attack by a wide range of nucleophiles.
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Reaction with Amines: This is one of the most common reactions, yielding sulfonamides. This reaction is fundamental in medicinal chemistry for creating compounds with diverse biological activities.
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Reaction with Alcohols: In the presence of a base (like pyridine), sulfonyl chlorides react with alcohols to form sulfonate esters.
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Reaction with Water: Sulfonyl chlorides hydrolyze in water to form the corresponding sulfonic acids. This is often an undesirable side reaction, necessitating anhydrous conditions for most applications.
The reactivity of arylmethanesulfonyl chlorides is influenced by the electronic properties of the aromatic ring. However, the methylene spacer in Benzofuran-5-ylmethanesulfonyl chloride would partially insulate the sulfonyl group from the direct electronic effects of the benzofuran ring system, leading to reactivity more akin to a typical alkanesulfonyl chloride like methanesulfonyl chloride (MsCl).[7]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[8][9] Its derivatives have been investigated for a wide array of therapeutic applications.
Table 2: Therapeutic Potential of Benzofuran Derivatives
| Therapeutic Area | Examples and Rationale | Source(s) |
| Anticancer | Benzofuran derivatives have been shown to possess potent cytotoxic effects against various cancer cell lines. Hybrid molecules incorporating benzofuran with other pharmacophores like chalcones and triazoles are a promising area of research. | [10] |
| Antimicrobial | The benzofuran scaffold is a key component in developing new agents to combat antibiotic resistance. Derivatives have shown activity against Gram-positive bacteria and various fungi. | [11] |
| Anti-inflammatory | Certain benzofuran-containing compounds exhibit significant anti-inflammatory properties. | [12] |
| Antiviral | The benzofuran ring system is present in compounds with reported antiviral activities, including against HIV and hepatitis C. | [11][13] |
| Cardiovascular | Clinically used drugs such as Amiodarone and Dronedarone, which contain a benzofuran core, are used to treat cardiac arrhythmias. | [13] |
The utility of Benzofuran-5-ylmethanesulfonyl chloride would be as a versatile building block to synthesize novel benzofuran derivatives. The sulfonyl chloride handle allows for the straightforward introduction of a sulfonamide or sulfonate ester linkage at the 5-methyl position, enabling chemists to explore structure-activity relationships (SAR) and develop new therapeutic agents.
Part 4: Experimental Protocol: General Procedure for Sulfonamide Synthesis
The following is a validated, general protocol for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine. This protocol would be directly applicable to Benzofuran-5-ylmethanesulfonyl chloride.
Objective: To synthesize a novel N-substituted benzofuran-5-ylmethanesulfonamide.
Materials:
-
Benzofuran-5-ylmethanesulfonyl chloride (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add the base (pyridine or TEA, 1.5 eq) to the stirred amine solution.
-
Sulfonyl Chloride Addition: Dissolve Benzofuran-5-ylmethanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 10-15 minutes.
-
Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. The base is essential to neutralize the HCl generated during the reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Self-Validation: The acid wash removes excess amine and base. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Diagram 2: Logical Flow of Sulfonamide Synthesis Protocol
Caption: Step-by-step workflow for sulfonamide synthesis.
Part 5: Safety and Handling
Sulfonyl chlorides are reactive and require careful handling.
-
Hazard Statement: Benzofuran-5-sulfonyl chloride is classified as causing severe skin burns and eye damage (H314). It is expected that Benzofuran-5-ylmethanesulfonyl chloride would carry similar hazards.
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with water, strong bases, alcohols, and strong oxidizing agents. The reaction with water can release corrosive hydrogen chloride gas.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere to prevent degradation.
References
-
Prakash, G. K. S., Mathew, T., Panja, C., & Olah, G. A. (2007). Chlorotrimethylsilane−Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(15), 5847–5850. Available at: [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]
-
Asif, M. (2015). Bioactive Benzofuran derivatives: A review. Journal of Heterocyclic Chemistry, 52(5), 1253-1267. Available at: [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2803. Available at: [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773–2776. Available at: [Link]
-
Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]
-
Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29354. Available at: [Link]
-
Noreen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Rlavie. Benzofuran-5-Carboxylic Acid. Available at: [Link]
-
American Elements. 1,3-dihydro-2-benzofuran-5-sulfonyl chloride. Available at: [Link]
-
PubChemLite. 1,3-dihydro-2-benzofuran-5-sulfonyl chloride. Available at: [Link]
-
PubChem. 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. Available at: [Link]
-
Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(6), 1398. Available at: [Link]
-
PubChemLite. 1-benzofuran-5-thiol. Available at: [Link]
-
Wikipedia. Methanesulfonyl chloride. Available at: [Link]
- Google Patents. (2013). Preparation of benzofurans and use thereof as synthetic intermediates.
-
Li, H., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Available at: [Link]
-
Singh, P., & Kaur, M. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 458-479. Available at: [Link]
-
American Elements. Benzofurans. Available at: [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. 869885-60-9|Benzofuran-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 12. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 13. pubs.acs.org [pubs.acs.org]
